Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
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Overview
Description
“Tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate” is a complex organic compound. It likely contains a spiro[indene-1,4’-piperidine] core structure, which is a bicyclic system with one carbon atom shared between an indene ring and a piperidine ring . The compound also has a tert-butyl carboxylate functional group and a bromine atom attached, as suggested by its name .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .
Scientific Research Applications
Antiviral Agents
Tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate could serve as a potential antiviral agent. Similar heterocyclic compounds have demonstrated antiviral activity, such as 1,2,4-triazolo[5,1-c][1,2,4]triazine (triazavirin) and pyrrolo[2,1-f][1,2,4]triazine (remdesivir) . Researchers could explore its efficacy against specific viruses.
Crystal Engineering
The single crystal structures of related compounds have been investigated by X-ray diffraction . Researchers can explore the packing modes, non-valence interactions, and correlations between bromine positions and structural features. Insights from crystal engineering can guide future design principles.
Mechanism of Action
Target of Action
The primary targets of a compound like “Tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate” would likely depend on its chemical structure and properties. For instance, the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Mode of Action
The compound’s interaction with its targets could involve various types of chemical reactions. For example, the tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces . .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, the tert-butyl group has been shown to be involved in non-directed catalytic hydroxylation of sterically congested primary C−H bonds .
properties
IUPAC Name |
tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-17(2,3)22-16(21)20-11-9-18(10-12-20)8-7-13-5-4-6-14(19)15(13)18/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMZUCJOAFXZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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